molecular formula C12H15FN2O2 B2405235 2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide CAS No. 1495307-63-5

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide

Cat. No.: B2405235
CAS No.: 1495307-63-5
M. Wt: 238.262
InChI Key: YFGCKKRFMCLILI-UHFFFAOYSA-N
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Description

“2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide” is a chemical compound with a molecular formula of C12H20FNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, involves various methods. These include the Umemoto reaction and the Balts-Schiemann reaction . The Umemoto reaction is a chemical reaction used to introduce fluorine atoms into organic compounds, while the Balts-Schiemann reaction is a method for synthesizing aryl fluorides .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its InChI code: 1S/C13H17FN2O/c1-13 (6-3-2-4-7-13)16-12 (17)10-5-8-15-11 (14)9-10/h5,8-9H,2-4,6-7H2,1H3, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Chemical reactions involving “this compound” could include nucleophilic substitution and free radical reactions . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 236.29 , and it is typically found in powder form .

Scientific Research Applications

Synthesis and Material Science

Compounds with pyridine carboxamide structures serve as key intermediates in the synthesis of a wide range of materials, including aromatic polyamides. These materials exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in material science. For instance, studies have demonstrated the synthesis of new diphenylfluorene-based aromatic polyamides, showcasing their potential in creating transparent, flexible, and tough films with high glass transition temperatures and excellent thermal stability (Hsiao, Yang, & Lin, 1999). Such materials could be pivotal in electronics, coatings, and high-performance polymers.

Pharmaceutical Research

The structural motif of pyridine carboxamide is frequently encountered in the development of pharmaceuticals. This includes the discovery of kinase inhibitors, where modifications to the pyridine ring have led to compounds with enhanced solubility, potency, and selectivity. Notably, substituted pyridine carboxamides have been identified as potent and selective Met kinase inhibitors, with some analogs demonstrating significant in vivo efficacy and advancing into clinical trials (Schroeder et al., 2009). This highlights the role of such compounds in cancer therapy and as potential treatments for other diseases.

Antimicrobial and Antitumor Activities

Substituted pyridine carboxamides also exhibit antimicrobial and antitumor activities. The structural diversity afforded by substitutions at the pyridine nucleus allows for the development of compounds with targeted biological activities. Research in this area has led to the synthesis of new compounds with potential as antimicrobial agents, offering insights into the design of novel therapeutics for resistant bacterial infections (Egawa et al., 1984).

Chemical Synthesis and Catalysis

Pyridine carboxamides play a crucial role in catalysis and synthetic chemistry, acting as intermediates in the synthesis of complex molecules. Techniques such as the betaine-assisted synthesis of carboxamides highlight the versatility of pyridine derivatives in facilitating bond formation under mild conditions, thereby expanding the toolkit available for organic synthesis (Mukaiyama, Aikawa, & Kobayashi, 1976).

Safety and Hazards

The safety information for “2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, while H315 means it causes skin irritation .

Future Directions

Fluoropyridines, including “2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide”, have potential applications in various fields. They are of interest in the development of new agricultural products with improved physical, biological, and environmental properties . Additionally, they are used in the synthesis of F18-substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-7-9(3-6-14-10)11(16)15-8-12(17)4-1-2-5-12/h3,6-7,17H,1-2,4-5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCKKRFMCLILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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